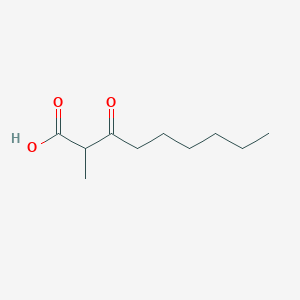

2-Methyl-3-oxononanoic acid

Description

Structure

3D Structure

Properties

CAS No. |

606491-53-6 |

|---|---|

Molecular Formula |

C10H18O3 |

Molecular Weight |

186.25 g/mol |

IUPAC Name |

2-methyl-3-oxononanoic acid |

InChI |

InChI=1S/C10H18O3/c1-3-4-5-6-7-9(11)8(2)10(12)13/h8H,3-7H2,1-2H3,(H,12,13) |

InChI Key |

RQWMCNQIYGEORF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(=O)C(C)C(=O)O |

Origin of Product |

United States |

Nomenclature, Isomerism, and Stereochemical Considerations of 2 Methyl 3 Oxononanoic Acid

Systematic Nomenclature and Structural Representation

According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the name "2-Methyl-3-oxononanoic acid" precisely describes the molecule's structure. pressbooks.pubuiuc.eduacdlabs.comchemistrysteps.comlibretexts.org The parent chain is a nine-carbon carboxylic acid, known as nonanoic acid. The numbering of the carbon chain begins at the carboxyl group (-COOH) as carbon 1. A methyl group (-CH3) is attached to the second carbon, and an oxo group (a ketone, C=O) is located on the third carbon.

The structural formula of this compound can be represented as follows:

Chemical Structure of this compound

This structure indicates a nonanoic acid backbone substituted at the C-2 and C-3 positions.

Table 1: Breakdown of the Systematic Name

| Component | Description |

|---|---|

| nonanoic acid | The parent structure, a nine-carbon carboxylic acid. |

| 3-oxo | A ketone functional group is located on the third carbon of the nonanoic acid chain. |

| 2-methyl | A methyl group is attached to the second carbon of the nonanoic acid chain. |

Positional Isomerism of Oxo- and Methyl Groups within Nonanoic Acid Scaffold

Positional isomers are compounds that have the same molecular formula and the same carbon skeleton but differ in the position of their functional groups or substituents. shaalaa.comcurlyarrows.comvedantu.comtestbook.comfiveable.me For this compound, positional isomers would involve different arrangements of the methyl and oxo groups along the nonanoic acid chain.

The location of both the methyl and oxo groups can be varied, leading to a wide array of positional isomers. For instance, the methyl group could be at positions 4, 5, 6, 7, or 8, and the oxo group could be at any position from 2 to 8. The table below illustrates a few examples of these positional isomers.

Table 2: Examples of Positional Isomers of Methyl-oxononanoic Acid

| Isomer Name | Position of Methyl Group | Position of Oxo Group |

|---|---|---|

| 4-Methyl-2-oxononanoic acid | 4 | 2 |

| 5-Methyl-4-oxononanoic acid | 5 | 4 |

Each of these isomers, while sharing the same molecular formula (C10H18O3), would be expected to have distinct physical and chemical properties due to the different spatial arrangement of the electron-withdrawing oxo group and the electron-donating methyl group.

Stereoisomerism and Chiral Centers in this compound

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. britannica.com The presence of a chiral center is a key determinant of stereoisomerism. A chiral center is typically a carbon atom that is bonded to four different groups. savemyexams.comshimizu-uofsc.netdummies.comkhanacademy.orgyoutube.com

In the structure of this compound, the carbon at the second position (C-2) is a chiral center. It is bonded to four distinct groups:

A carboxyl group (-COOH)

A methyl group (-CH3)

A hydrogen atom (-H)

A -C(=O)-(CH2)5-CH3 group

The presence of this single chiral center means that this compound can exist as two stereoisomers. libretexts.orgstackexchange.comyoutube.comalevelh2chemistry.com

Enantiomeric and Diastereomeric Forms

Since this compound has one chiral center, it exists as a pair of enantiomers. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. britannica.com These two enantiomers will have identical physical properties such as melting point, boiling point, and solubility in achiral solvents. Their distinguishing characteristic is their ability to rotate plane-polarized light in opposite directions.

If other chiral centers were present in the molecule, diastereomers would be possible. Diastereomers are stereoisomers that are not mirror images of each other. However, for this compound itself, only enantiomers are possible.

Absolute Configuration and its Impact on Chemical Reactivity and Biological Recognition

The absolute configuration of a chiral center is the spatial arrangement of the groups attached to it. It is designated as either R (from the Latin rectus, meaning right) or S (from the Latin sinister, meaning left) using the Cahn-Ingold-Prelog priority rules. chadsprep.commasterorganicchemistry.comlibretexts.orgoregonstate.edutransformationtutoring.com

The assignment of R or S configuration to the C-2 of this compound would depend on the priority of the four attached groups. The priority is determined by the atomic number of the atoms directly attached to the chiral center.

Table 3: Priority of Groups Attached to the Chiral Center of this compound

| Priority | Group |

|---|---|

| 1 | -COOH |

| 2 | -C(=O)-(CH2)5-CH3 |

| 3 | -CH3 |

The two enantiomers of this compound are therefore (R)-2-Methyl-3-oxononanoic acid and (S)-2-Methyl-3-oxononanoic acid.

The absolute configuration of a molecule can have a profound impact on its chemical reactivity, particularly in reactions involving other chiral molecules or catalysts. youtube.comwalshmedicalmedia.comrsc.org While the enantiomers will have identical reactivity with achiral reagents, they can exhibit different reaction rates with chiral reagents.

Furthermore, biological systems, such as enzymes and receptors, are inherently chiral. This means that the biological recognition and activity of the two enantiomers of this compound are likely to be different. nih.govscitechnol.comlibretexts.orgnih.govyoutube.com One enantiomer may bind more effectively to a specific enzyme's active site or a receptor, leading to a more potent biological effect, while the other enantiomer may be less active or even inactive. nih.gov This stereospecificity is a fundamental principle in pharmacology and biochemistry.

Metabolic Pathways and Biochemical Transformations Involving 2 Methyl 3 Oxononanoic Acid

Biosynthetic Origins and Precursors

The biosynthesis of 2-Methyl-3-oxononanoic acid is understood to originate from pathways responsible for creating branched-chain fatty acids. These pathways utilize unique primer molecules and leverage the core machinery of fatty acid synthesis.

Unlike straight-chain fatty acids, which are typically initiated with an acetyl-CoA primer, the biosynthesis of branched-chain fatty acids begins with short, branched-chain acyl-CoAs. These primers are often derived from the catabolism of branched-chain amino acids. For instance, the breakdown of isoleucine can produce 2-methylbutyryl-CoA, which serves as a starting block for the synthesis of anteiso-series fatty acids—those with a methyl branch on the antepenultimate (third-to-last) carbon wikipedia.org. The presence of a methyl group at the second carbon (the alpha-carbon) of this compound points to its origin within this class of metabolic pathways.

Once the appropriate branched-chain primer is available, the assembly of the fatty acid chain proceeds via the cytosolic fatty acid synthesis (FAS) pathway wikipedia.orgnih.gov. This multi-enzyme complex iteratively adds two-carbon units to the growing acyl chain. The donor for these two-carbon units is malonyl-CoA, which is produced from acetyl-CoA in a reaction catalyzed by acetyl-CoA carboxylase themedicalbiochemistrypage.orgkhanacademy.org.

The structure of this compound, specifically the ketone group at the third carbon (the beta-carbon), represents a key intermediate in each cycle of fatty acid synthesis. In a typical FAS cycle, after the condensation of the primer with malonyl-ACP, the resulting product is a 3-ketoacyl-ACP. This intermediate is then sequentially reduced, dehydrated, and reduced again to form a saturated acyl-ACP, ready for the next round of elongation. This compound is likely an intermediate that has been released from the FAS complex before the full reduction sequence is completed.

The core enzymatic steps of elongation are carried out by the domains of the fatty acid synthase complex. A ketoacyl synthase domain catalyzes the initial condensation reaction. The 3-oxoacyl group is then acted upon by a ketoreductase, a dehydratase, and an enoyl-reductase to complete the cycle nih.gov.

The prompt highlights BioC-catalyzed methylation as a potential enzymatic step. Research has identified the BioC enzyme as an O-methyltransferase involved in the biosynthesis of biotin (B1667282) nih.govnih.gov. BioC catalyzes the transfer of a methyl group from S-adenosyl-l-methionine (SAM) to the free carboxyl group of malonyl-ACP nih.govnih.gov. This methylation neutralizes the negative charge of the carboxyl group, allowing the malonyl-ACP methyl ester to act as a primer for the FAS pathway in the synthesis of pimeloyl-ACP, a biotin precursor nih.gov. While this is a known methylation step related to fatty acid synthesis, the primary route for generating primers for compounds like this compound is believed to be through branched-chain amino acid degradation wikipedia.org.

| Enzyme/Complex | Role in Branched-Chain Fatty Acid Biosynthesis |

| Branched-chain α-keto acid decarboxylase | Generates branched-chain acyl-CoA primers from amino acid catabolism wikipedia.org. |

| Acetyl-CoA Carboxylase (ACC) | Synthesizes malonyl-CoA, the two-carbon donor for chain elongation themedicalbiochemistrypage.org. |

| Fatty Acid Synthase (FAS) Complex | A multi-enzyme protein that iteratively elongates the fatty acid chain. |

| Ketoacyl Synthase (within FAS) | Catalyzes the condensation of the primer with malonyl-ACP, forming the 3-ketoacyl intermediate. |

| BioC O-Methyltransferase | Methylates malonyl-ACP to create a primer for biotin synthesis, a related pathway nih.govnih.gov. |

Catabolic Pathways and Degradation Mechanisms

The degradation of this compound is expected to proceed through pathways designed to handle branched-chain fatty acids, primarily a modified version of beta-oxidation.

Beta-oxidation is the primary catabolic process for breaking down fatty acids into acetyl-CoA units wikipedia.orgyoutube.com. The process occurs within the mitochondria and, for certain types of lipids like very long-chain and branched-chain fatty acids, also within peroxisomes wikipedia.orgnih.gov. The presence of a methyl group on the fatty acid chain can complicate this process. While a methyl group at the beta-carbon (C3) blocks standard beta-oxidation, a methyl group at the alpha-carbon (C2), as in this compound, requires specific enzymatic handling but does not necessarily prevent breakdown.

Metabolism of alpha-methyl branched fatty acids can sometimes involve an initial alpha-oxidation step to remove the methyl group or to modify the molecule to make it a suitable substrate for beta-oxidation nih.gov. Studies on the catabolism of 2-methyloctanoic acid, a close structural analog, have shown that it is readily oxidized by liver mitochondria to propionic acid and carbon dioxide, which is consistent with a beta-oxidation-like pathway nih.gov. The final cycle of beta-oxidation of an odd-numbered carbon chain (like nonanoic acid) that has been alpha-methylated would be expected to yield propionyl-CoA and acetyl-CoA.

| Organelle | Role in Fatty Acid Catabolism |

| Mitochondria | Primary site of beta-oxidation for most fatty acids, generating acetyl-CoA for the citric acid cycle wikipedia.orgnih.gov. |

| Peroxisomes | Involved in the initial oxidation of very long-chain and branched-chain fatty acids nih.govnih.gov. |

| Endoplasmic Reticulum | Site of omega-oxidation, an alternative pathway for fatty acid degradation nih.gov. |

The breakdown of this compound involves several key enzymes.

Acyl-CoA Thiolase: Thiolases are crucial enzymes that catalyze the final step of the beta-oxidation cycle wikipedia.org. After the first three steps of the cycle generate a 3-ketoacyl-CoA intermediate (a structure directly related to this compound), thiolase cleaves this molecule. This thiolytic cleavage breaks the bond between the alpha (C2) and beta (C3) carbons, releasing a molecule of acetyl-CoA and an acyl-CoA chain that is two carbons shorter wikipedia.orgplos.org. Acyl-CoA thioesterases (ACOTs) also play a regulatory role by hydrolyzing acyl-CoAs to free fatty acids, controlling substrate availability for oxidation nih.govnih.gov.

Aldehyde Oxidase: Aldehyde oxidase (AO) is a cytosolic enzyme with broad substrate specificity that belongs to the molybdo-flavoenzyme family nih.govnih.gov. Its primary catalytic functions include the hydroxylation of heterocyclic rings and the oxidation of aldehydes to their corresponding carboxylic acids nih.govnih.gov. While the primary substrate in this context is a keto acid, AO could be involved in metabolizing potential aldehyde intermediates that may arise during the degradation of the branched carbon skeleton. The enzyme plays a significant role in the metabolism of various xenobiotics and drugs nih.govnih.gov. Its involvement in endogenous lipid metabolism is less characterized but plausible given its wide substrate range.

Interconversion with Other Metabolites

The metabolic fate of this compound is intrinsically linked to the central pathways of fatty acid and amino acid catabolism. Its interconversion with other metabolites is primarily dictated by the cellular metabolic state and the enzymatic machinery present within the peroxisomes and mitochondria. The degradation of 2-methyl-branched-chain fatty acids, such as this compound, typically proceeds through a combination of α-oxidation and β-oxidation.

Initially, this compound can be activated to its corresponding CoA-ester, 2-methyl-3-oxononanoyl-CoA. This activation is a prerequisite for its entry into catabolic pathways. The presence of the methyl group at the α-carbon (C-2) prevents direct β-oxidation. Therefore, an initial α-oxidation step is necessary. This process involves the hydroxylation of the α-carbon, followed by the removal of the original carboxyl group as formyl-CoA, which is subsequently converted to formate (B1220265) and then to carbon dioxide. This series of reactions effectively shortens the fatty acid by one carbon and removes the α-methyl block, yielding 2-methyloctanoyl-CoA.

Following this initial step, 2-methyloctanoyl-CoA can enter the β-oxidation spiral. However, the methyl group, now at the β-position (C-3) in the subsequent intermediate, presents another steric hindrance. The degradation of 3-methyl-branched fatty acids involves a specific set of enzymes. The pathway for these compounds includes an additional decarboxylation step. An enzyme system can catalyze the oxidative decarboxylation of 2-keto fatty acids, which are structurally analogous to the intermediates in this pathway nih.gov.

The interconversion of this compound is also closely tied to the catabolism of branched-chain amino acids like isoleucine. The breakdown of isoleucine generates intermediates that can be converted to propionyl-CoA and acetyl-CoA, which can then enter the citric acid cycle. It is plausible that metabolites structurally similar to this compound, such as 2-methyl-3-oxovaleric acid, are formed during these processes.

Stereospecificity of Enzymatic Reactions in Metabolic Cycles

The enzymatic reactions involved in the metabolism of this compound are characterized by a high degree of stereospecificity. The presence of a chiral center at the α-carbon (C-2) means that this compound can exist as two enantiomers: (2S)-2-Methyl-3-oxononanoic acid and (2R)-2-Methyl-3-oxononanoic acid. Enzymes acting on this substrate can distinguish between these stereoisomers, leading to the selective formation and degradation of one enantiomer over the other.

A key reaction involving 2-methyl-3-oxoacyl thioesters is their reduction, particularly in the context of polyketide biosynthesis. Ketoreductase (KR) domains of polyketide synthases (PKSs) catalyze the NADPH-dependent reduction of the 3-keto group to a hydroxyl group. These enzymes exhibit remarkable stereoselectivity. For instance, studies on the reduction of (2R, S)-2-methyl-3-oxopentanoic acid N-acetylcysteamine (NAC) thioester have shown that specific ketoreductases can selectively reduce one enantiomer to produce a specific stereoisomer of the corresponding 2-methyl-3-hydroxypentanoic acid product researchgate.net.

For example, the eryKR1 domain from the erythromycin (B1671065) PKS is stereoselective for the (2S) isomer of its substrate and stereospecifically produces the (2S, 3R) alcohol product researchgate.net. This high level of control is crucial for establishing the correct stereochemistry in the final polyketide natural product. The stereochemical outcome is determined by the specific interactions within the enzyme's active site, which orients the substrate and the NADPH cofactor in a precise manner.

In the context of degradative pathways, the enzymes involved in the α-oxidation and subsequent β-oxidation of 2-methyl-branched fatty acids also exhibit stereospecificity. Peroxisomal phytanoyl-CoA hydroxylase, an enzyme involved in the α-oxidation of 3-methyl-branched fatty acids, acts on a specific stereoisomer of its substrate nih.gov. While direct studies on this compound are limited, it is highly probable that the enzymes responsible for its degradation would similarly recognize and process only one of its enantiomers. This enzymatic selectivity ensures that metabolic pathways proceed with high fidelity, producing biologically active molecules with the correct three-dimensional structure.

The table below summarizes the key enzymes and their substrates discussed in the context of 2-methyl-branched fatty acid metabolism.

| Enzyme Class | Substrate(s) | Metabolic Pathway | Stereospecificity |

| Ketoreductases (KRs) | 2-Methyl-3-oxoacyl thioesters | Polyketide Biosynthesis | High stereoselectivity and stereospecificity for substrate and product stereoisomers researchgate.net. |

| Phytanoyl-CoA Hydroxylase | 3-Methyl-branched acyl-CoA esters | α-Oxidation | Acts on specific stereoisomers of the substrate nih.gov. |

| 2-Keto Acid Decarboxylase | 2-Keto fatty acids | Fatty Acid Degradation | Likely exhibits substrate specificity nih.gov. |

Analytical Techniques for the Characterization and Quantification of 2 Methyl 3 Oxononanoic Acid

Chromatographic Separation Methods

Chromatography is a fundamental technique for isolating 2-Methyl-3-oxononanoic acid from complex mixtures prior to its identification and quantification. The choice of chromatographic method depends on the sample matrix, the concentration of the analyte, and the required analytical resolution.

Gas Chromatography (GC) and Liquid Chromatography (LC) Techniques

Both Gas Chromatography (GC) and Liquid Chromatography (LC) are powerful tools for the analysis of organic acids like this compound. GC is favored for its high resolution and sensitivity, particularly when coupled with mass spectrometry (GC-MS). However, due to the low volatility of carboxylic acids, derivatization is typically required to convert the analyte into a more volatile form suitable for GC analysis. restek.comuah.edu

LC, especially High-Performance Liquid Chromatography (HPLC), is also widely used and can often analyze carboxylic acids directly without derivatization. shimadzu.com LC methods are versatile, accommodating a wide range of polarities and molecular weights.

HPLC is a primary technique for the analysis of organic acids. shimadzu.com For this compound, reversed-phase HPLC is the most common approach. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

Key parameters for the HPLC analysis of organic acids are summarized in the table below.

| Parameter | Typical Conditions | Rationale |

| Stationary Phase | C18 or C8 silica-based columns | Provides effective retention and separation of moderately polar compounds like this compound. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradients | Allows for the elution of compounds with a range of polarities. |

| Mobile Phase Modifier | Acidifying agents (e.g., formic acid, trifluoroacetic acid) | Suppresses the ionization of the carboxylic acid group to improve peak shape and retention. sielc.com |

| Detection | UV detection at low wavelengths (~210 nm) | The carboxyl group provides a chromophore for UV absorption. shimadzu.com |

| Flow Rate | 0.5 - 1.5 mL/min | Standard flow rates for analytical scale HPLC. |

Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the preliminary analysis and screening of organic acids. nih.gov While not as powerful as HPLC or GC for quantification, it is useful for monitoring reaction progress, checking sample purity, and identifying appropriate solvent systems for column chromatography.

For this compound, silica (B1680970) gel plates are typically used as the stationary phase. aocs.org A mixture of a nonpolar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or butanol) with a small amount of acid (acetic or formic acid) is often employed as the mobile phase to ensure good separation and compact spots. core.ac.uk Visualization of the separated spots can be achieved using general reagents like potassium permanganate (B83412) or specific acid-base indicators. nih.govnih.gov

Given that this compound possesses a chiral center at the second carbon atom, it exists as a pair of enantiomers. Chiral HPLC is essential for the separation and quantification of these individual enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Various types of CSPs are available, with polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) being widely used for the separation of chiral carboxylic acids. mdpi.com The mobile phase often consists of a mixture of an alkane (like hexane) and an alcohol (like isopropanol), sometimes with an acidic modifier to improve resolution. mdpi.com The ability to separate enantiomers is crucial in biological and pharmaceutical studies, as different enantiomers can exhibit distinct biological activities.

Sample Preparation and Derivatization Strategies for Analysis

Effective sample preparation is critical to remove interfering substances from the matrix and to concentrate the analyte before chromatographic analysis. epa.gov For this compound, this may involve liquid-liquid extraction, solid-phase extraction (SPE), or precipitation methods.

For GC analysis, derivatization is a mandatory step to increase the volatility and thermal stability of the carboxylic acid. restek.com Two common derivatization strategies are silylation and esterification.

Silylation : This process replaces the active hydrogen in the carboxyl group with a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for this purpose. restek.comsigmaaldrich.com The resulting TMS ester is significantly more volatile and less polar, making it suitable for GC analysis. gcms.cz

Esterification : This involves converting the carboxylic acid into an ester, typically a methyl ester. This can be achieved using reagents like diazomethane (B1218177) or by heating with an alcohol (e.g., methanol) in the presence of an acid catalyst such as boron trifluoride (BF3) or hydrochloric acid (HCl). colostate.eduaocs.orgnih.gov Fatty acid methyl esters (FAMEs) are well-suited for GC analysis. restek.com

The choice of derivatization reagent depends on the specific requirements of the analysis and the presence of other functional groups in the molecule. gcms.cz

| Derivatization Method | Reagent Example | Analyte Form for GC | Key Considerations |

| Silylation | BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) | Trimethylsilyl (TMS) ester | Highly effective but derivatives can be moisture-sensitive. sigmaaldrich.com |

| Esterification | BF3 in Methanol | Methyl ester | A robust and widely used method for fatty acids. restek.com |

Spectroscopic Identification and Structural Elucidation

Following chromatographic separation, spectroscopic techniques are employed for the definitive identification and structural elucidation of this compound. Mass spectrometry and nuclear magnetic resonance spectroscopy are the primary tools for this purpose.

Mass Spectrometry (MS) , often coupled with GC or LC, provides information about the molecular weight and fragmentation pattern of the molecule. For the methyl ester derivative of this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. Characteristic fragment ions would arise from the cleavage of the carbon-carbon bonds, particularly around the keto and ester functional groups. docbrown.infonist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is an indispensable tool for determining the precise structure of a molecule.

¹H NMR spectroscopy would provide information on the number and connectivity of hydrogen atoms. The spectrum of this compound would show characteristic signals for the methyl group protons, the methine proton at the C2 position, and the protons of the long alkyl chain. docbrown.infochemicalbook.com

¹³C NMR spectroscopy would reveal the number of unique carbon environments in the molecule, including the distinct signals for the carbonyl carbons of the keto and carboxylic acid groups. hmdb.camagritek.com

The combined data from these spectroscopic techniques allows for the unambiguous confirmation of the identity and structure of this compound.

| Technique | Information Provided | Expected Observations for this compound |

| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern | Molecular ion peak and characteristic fragments from cleavage at the C2-C3 and C3-C4 bonds. |

| ¹H NMR Spectroscopy | Chemical environment and connectivity of protons | Signals for CH₃, CH, CH₂, and COOH protons with specific chemical shifts and splitting patterns. |

| ¹³C NMR Spectroscopy | Chemical environment of carbon atoms | Distinct signals for the carbonyl carbons (keto and acid), the chiral carbon, and the carbons in the alkyl chain. |

Mass Spectrometry (MS) and High-Resolution MS (HRMS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.

In electron ionization (EI) mass spectrometry, this compound (molar mass: 186.25 g/mol ) would be expected to produce a molecular ion peak ([M]⁺) at an m/z of 188. However, the molecular ion of carboxylic acids can sometimes be weak or absent. docbrown.info The fragmentation of this compound would likely proceed through several key pathways characteristic of β-keto acids and aliphatic carboxylic acids. libretexts.orgmiamioh.edu

Key expected fragmentation pathways include:

α-Cleavage: Cleavage of the bonds adjacent to the two carbonyl groups is a common fragmentation route. libretexts.org

Loss of the hexyl radical (•C₆H₁₃) from the C3-C4 bond would yield a fragment ion at m/z 101.

Cleavage between C1 and C2 could lead to the loss of the carboxyl group (•COOH), resulting in a fragment at m/z 141.

McLafferty Rearrangement: This rearrangement is common for compounds containing a carbonyl group and a γ-hydrogen. For this compound, a McLafferty rearrangement involving the keto group at C3 can lead to the elimination of a neutral propene molecule and the formation of a radical cation at m/z 144.

Decarboxylation: Loss of carbon dioxide (CO₂) is a characteristic fragmentation of carboxylic acids, which would produce a fragment ion at m/z 142.

High-Resolution Mass Spectrometry (HRMS) would provide highly accurate mass measurements for the molecular ion and its fragments, typically to four or more decimal places. docbrown.info This precision allows for the unambiguous determination of the elemental formula for each ion, confirming the presence and number of carbon, hydrogen, and oxygen atoms and distinguishing this compound from other isomers or compounds with the same nominal mass.

Table 1: Predicted Mass Spectrometry Data for this compound

| m/z (Predicted) | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 186 | [C₁₀H₁₈O₃]⁺ | Molecular Ion (M⁺) |

| 142 | [C₉H₁₈O]⁺ | Loss of CO₂ |

| 141 | [C₉H₁₇O]⁺ | Loss of •COOH |

| 101 | [C₅H₉O₂]⁺ | α-Cleavage (Loss of •C₆H₁₃) |

| 85 | [C₆H₁₃]⁺ | Hexyl cation |

| 71 | [C₄H₇O]⁺ | Cleavage at C2-C3 with H transfer |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR, HMQC, HMBC)

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would display distinct signals for each unique proton environment. The chemical shift (δ) of each signal is influenced by the electronic environment of the protons. libretexts.org

The carboxylic acid proton (-COOH) would appear as a broad singlet far downfield, typically in the range of 10-12 ppm.

The methine proton at C2 (-CH(CH₃)-) would be deshielded by both the adjacent carboxylic acid and ketone groups, and its signal would likely appear around 3.5-4.0 ppm as a quartet due to coupling with the C2-methyl protons.

The methylene (B1212753) protons at C4 (-CH₂-), adjacent to the keto group, would resonate around 2.5-2.8 ppm as a triplet.

The terminal methyl group of the hexanoyl chain (C9) would appear as a triplet around 0.9 ppm.

The protons of the C2-methyl group would appear as a doublet around 1.3-1.5 ppm.

The remaining methylene protons (C5-C8) would form a complex multiplet signal in the typical aliphatic region of 1.2-1.7 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. docbrown.info this compound has 10 carbon atoms, and each is expected to be chemically unique, thus giving rise to 10 distinct signals.

The carboxylic acid carbonyl carbon (C1) would be the most downfield signal, expected in the range of 175-185 ppm.

The ketonic carbonyl carbon (C3) would also be significantly downfield, typically appearing between 205-220 ppm. libretexts.org

The methine carbon at C2 would be found around 50-60 ppm.

The methylene carbon at C4, adjacent to the ketone, would resonate at approximately 40-45 ppm.

The remaining carbons of the alkyl chain and the C2-methyl group would appear in the upfield region (10-40 ppm).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1 (-COOH) | 10.0 - 12.0 (broad s) | 175 - 185 |

| 2 (-CH) | 3.5 - 4.0 (q) | 50 - 60 |

| 3 (C=O) | - | 205 - 220 |

| 4 (-CH₂) | 2.5 - 2.8 (t) | 40 - 45 |

| 5-8 (-(CH₂)₄-) | 1.2 - 1.7 (m) | 22 - 32 |

| 9 (-CH₃) | 0.9 (t) | ~14 |

| 2-CH₃ | 1.3 - 1.5 (d) | 15 - 20 |

(s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet)

2D NMR Spectroscopy: Two-dimensional NMR experiments such as COSY, HMQC, and HMBC are essential to confirm the assignments made from 1D spectra and to piece the structure together. libretexts.orgresearchgate.net

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, showing correlations between adjacent protons, such as the C2-methine proton and the C2-methyl protons, and along the entire hexanoyl chain from the C4 methylene protons to the terminal C9 methyl protons. libretexts.org

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would establish one-bond correlations between protons and the carbons they are directly attached to. This would definitively link each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing longer-range (2-3 bond) correlations. Key HMBC correlations would include the signal from the C2-methyl protons to the C1 (carboxyl), C2, and C3 (keto) carbons, which would be definitive proof of the β-keto acid structure.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. docbrown.info The IR spectrum of this compound would be characterized by the presence of both a carboxylic acid and a ketone.

O-H Stretch: A very broad and strong absorption band would be observed in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid dimer. spectroscopyonline.com

C-H Stretch: Sharp peaks between 2850 and 3000 cm⁻¹ would correspond to the C-H stretching vibrations of the methyl and methylene groups in the alkyl chain. rsc.org

C=O Stretch: Two distinct carbonyl stretching bands would be visible. The carboxylic acid C=O stretch would appear around 1700-1730 cm⁻¹, while the ketone C=O stretch would be expected at a slightly higher wavenumber, around 1715-1735 cm⁻¹. libretexts.org The overlap of these two bands might result in a single broad, strong absorption.

C-O Stretch and O-H Bend: Absorptions corresponding to the C-O stretch and O-H bend of the carboxylic acid group would be present in the fingerprint region, typically between 1210-1320 cm⁻¹ and 910-950 cm⁻¹ respectively. libretexts.org

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2500 - 3300 | O-H Stretch | Carboxylic Acid |

| 2850 - 3000 | C-H Stretch | Alkyl (CH₃, CH₂, CH) |

| ~1715 - 1735 | C=O Stretch | Ketone |

| ~1700 - 1730 | C=O Stretch | Carboxylic Acid |

| 1210 - 1320 | C-O Stretch | Carboxylic Acid |

| 910 - 950 | O-H Bend | Carboxylic Acid |

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, which is primarily useful for molecules containing chromophores, such as conjugated systems. This compound lacks an extensive system of conjugated π-bonds. The isolated carbonyl groups (ketone and carboxylic acid) are the only chromophores present. These groups exhibit a weak n→π* electronic transition, which typically occurs at wavelengths around 270-300 nm. However, the molar absorptivity (ε) for this transition is very low, making it of limited utility for characterization or quantification, especially at low concentrations.

Quantitative Analysis Methodologies

The accurate quantification of this compound in biological or chemical samples presents challenges due to its polarity and potentially low concentration. Liquid chromatography-mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is the method of choice for this purpose due to its high sensitivity and selectivity. jst.go.jp

Direct analysis of underivatized keto acids by LC-MS can be difficult due to poor retention on standard reversed-phase columns and inefficient ionization. To overcome these issues, pre-column derivatization is a common and highly effective strategy. researchgate.net This involves reacting the keto group with a specific reagent to form a more stable, less polar, and more easily ionizable derivative. nih.gov

Common derivatization strategies for keto acids include:

Oximation: Reaction with hydroxylamine (B1172632) or its derivatives, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), converts the keto group to an oxime. researchgate.net PFBHA derivatives are particularly useful as they enhance detection sensitivity in negative-ion electrospray ionization (ESI-MS).

Reaction with o-phenylenediamine (B120857) (OPD): OPD reacts with α-keto acids to form stable quinoxalinol derivatives, which have excellent chromatographic properties and can be detected with high sensitivity by MS. nih.gov While this compound is a β-keto acid, similar derivatization strategies targeting the ketone could be adapted.

Hydrazone Formation: Reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) or Girard's reagents react with the ketone to form hydrazone derivatives, which can be readily analyzed by LC-MS/MS, often in positive-ion mode. nih.gov

A typical quantitative workflow using LC-MS/MS would involve:

Sample Preparation: Extraction of the analyte from the sample matrix (e.g., plasma, tissue homogenate) followed by protein precipitation.

Derivatization: The extracted sample is reacted with a suitable derivatization agent under optimized conditions (e.g., temperature, pH, reaction time).

LC Separation: The derivatized analyte is injected into a liquid chromatograph, typically using a reversed-phase column (e.g., C18), to separate it from other sample components.

MS/MS Detection: The eluting derivative is ionized (e.g., by ESI) and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (the derivatized molecular ion) is selected and fragmented, and a specific product ion is monitored. This precursor-to-product ion transition is highly specific to the analyte, minimizing interferences and providing excellent sensitivity and accuracy. regionh.dk

For robust quantification, a stable isotope-labeled internal standard (e.g., ¹³C- or ²H-labeled this compound) is typically added to the sample at the beginning of the workflow to correct for any analyte loss during sample preparation and for variations in instrument response.

Chemical Reactivity and Derivatization Studies of 2 Methyl 3 Oxononanoic Acid

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group in 2-Methyl-3-oxononanoic acid is a primary site for nucleophilic acyl substitution reactions, enabling the synthesis of a diverse range of derivatives.

Esterification Reactions

Esterification of this compound can be achieved through several established methods. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid, is a common approach. The reaction is reversible, and to drive it towards the formation of the ester, it is often necessary to remove the water produced, for instance, by azeotropic distillation.

Alternatively, the reaction of the carboxylate salt of this compound with an alkyl halide can yield the corresponding ester. This method avoids the use of strong acids, which can sometimes promote side reactions. Given the presence of the ketone, the choice of reaction conditions is crucial to prevent unintended reactions at the ketone moiety.

| Reaction Type | Reagents | Typical Conditions | Product |

| Fischer-Speier Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Heating, Removal of Water | 2-Methyl-3-oxononanoate Ester |

| Alkylation of Carboxylate | Alkyl Halide, Base | Varies depending on substrate | 2-Methyl-3-oxononanoate Ester |

Amidation and Peptide Coupling

The carboxylic acid functionality of this compound can be converted to an amide through reaction with an amine. This transformation typically requires the activation of the carboxylic acid to enhance its electrophilicity, as amines are generally less reactive nucleophiles than alcohols. Common activating agents include carbodiimides, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond.

In the context of peptide synthesis, this compound can be coupled to the N-terminus of a peptide or an amino acid. This process also relies on the use of coupling reagents to facilitate the formation of the peptide bond. The reaction conditions must be carefully controlled to minimize racemization at the α-carbon of the amino acid and any potential side reactions involving the ketone group of the β-keto acid.

Reactions of the Ketone Moiety

The ketone group at the 3-position of this compound is susceptible to a range of nucleophilic additions and reactions at the adjacent α-carbon.

Nucleophilic Additions (e.g., Hydride Reductions, Grignard Reactions)

The carbonyl group of this compound can undergo nucleophilic attack by hydride reagents and organometallic compounds.

Hydride Reductions: The reduction of the ketone in β-keto esters has been a subject of study, often with a focus on stereoselectivity. While specific studies on the hydride reduction of this compound are not prevalent, research on its potassium salt has demonstrated excellent anti-diastereoselection in reductions. nih.gov This suggests that the reduction of the ketone can proceed with a high degree of stereocontrol, leading to the formation of β-hydroxy acid derivatives. Common reducing agents like sodium borohydride (NaBH₄) would be expected to reduce the ketone to a secondary alcohol, yielding 2-methyl-3-hydroxynonanoic acid. The stereochemical outcome of such a reduction would be of significant interest.

Grignard Reactions: Grignard reagents (R-MgX) are potent nucleophiles that add to ketones to form tertiary alcohols. The reaction of this compound with a Grignard reagent would be expected to occur at the ketone carbonyl. However, a significant challenge in this reaction is the acidic proton of the carboxylic acid, which would readily react with the Grignard reagent in an acid-base reaction, consuming the reagent. To achieve addition to the ketone, the carboxylic acid group would first need to be protected, for example, as an ester. Following the Grignard reaction on the protected compound, the protecting group could be removed to yield the desired tertiary alcohol derivative.

Enolization and Reactions at Alpha-Carbon

The presence of the ketone and carboxylic acid groups makes the α-hydrogen (the hydrogen on the carbon between the two carbonyls) acidic. This allows for the formation of an enolate under basic conditions. This enolate is a key intermediate in various reactions.

The acidity of the α-hydrogen in β-dicarbonyl compounds facilitates their enolization. jove.com For this compound, the equilibrium between the keto and enol tautomers is a fundamental aspect of its reactivity. The enol form is stabilized by intramolecular hydrogen bonding.

The formation of the enolate allows for reactions at the α-carbon, such as alkylation. By treating this compound (or more commonly, its ester derivative to prevent interference from the acidic proton) with a suitable base followed by an alkyl halide, a second alkyl group can be introduced at the α-position.

Oxime and Hydrazone Formation

The ketone carbonyl of this compound can react with hydroxylamine (B1172632) and hydrazine derivatives to form oximes and hydrazones, respectively. These reactions are classic examples of the condensation of a carbonyl compound with a primary amine derivative.

Oxime Formation: The reaction with hydroxylamine (NH₂OH) proceeds via nucleophilic addition to the carbonyl carbon, followed by dehydration to yield the oxime. nih.gov The formation of an oxime introduces a C=N bond in place of the C=O bond.

Hydrazone Formation: Similarly, reaction with hydrazine (H₂N-NH₂) or its substituted derivatives (e.g., phenylhydrazine) leads to the formation of a hydrazone. nih.gov These reactions are often catalyzed by acid and are typically reversible.

| Reactant | Product | General Reaction |

| Hydroxylamine (NH₂OH) | Oxime | R₂C=O + NH₂OH ⇌ R₂C=NOH + H₂O |

| Hydrazine (H₂N-NH₂) | Hydrazone | R₂C=O + H₂N-NH₂ ⇌ R₂C=NNH₂ + H₂O |

Reactions at the Methyl Branch

The term "reactions at the methyl branch" primarily refers to reactions occurring at the α-carbon (C2), which is substituted with the methyl group. This position is activated by the adjacent ketone and carboxylic acid groups, making the α-proton acidic and the carbon atom a potential nucleophile in its enolate form. While specific studies on the functionalization of the methyl group's C-H bonds in this compound are limited in the available literature, reactions at the α-carbon are well-documented for the broader class of β-keto esters and acids.

α-Halogenation: The α-position of β-keto acids and esters can undergo halogenation in the presence of an acid catalyst and a halogen source such as bromine (Br₂) or N-bromosuccinimide (NBS). The reaction proceeds through an enol intermediate, which acts as a nucleophile and attacks the electrophilic halogen. This process would introduce a halogen atom at the C2 position, alongside the methyl group.

α-Hydroxylation: Another significant reaction is the α-hydroxylation of β-keto esters. This transformation can be achieved using various oxidizing agents. For instance, enantioselective α-hydroxylation has been accomplished using cumene hydroperoxide (CHP) as the oxidant, catalyzed by a chiral salen-zirconium(IV) complex. Such reactions yield α-hydroxy-β-keto esters with high enantioselectivity. A visible light-induced salan-copper(II)-catalyzed asymmetric α-hydroxylation using air as the oxidant has also been reported, providing access to enantioenriched α-hydroxyl-β-keto esters. These methods suggest that this compound or its esters could be converted to 2-hydroxy-2-methyl-3-oxononanoic acid derivatives.

While these reactions functionalize the α-carbon, direct derivatization of the methyl group's hydrogens is less common under standard conditions due to the higher reactivity of the α-proton.

Stereoselective Chemical Transformations

The presence of a chiral center at the C2 position and a prochiral ketone at C3 makes this compound an excellent substrate for stereoselective transformations. The primary focus of research in this area for analogous compounds has been the stereoselective reduction of the ketone group, which can lead to the formation of two new stereocenters, resulting in four possible stereoisomers.

Diastereoselective Reduction of the Ketone: The reduction of the 3-keto group in 2-methyl-3-oxoalkanoic acid derivatives can be controlled to favor the formation of either syn-(2R,3S)/(2S,3R) or anti-(2R,3R)/(2S,3S) diastereomers of the corresponding 3-hydroxy-2-methylalkanoic acid. The stereochemical outcome is highly dependent on the reducing agent, the substrate (acid, ester, or thioester), and the reaction conditions.

Research on the reduction of the N-acetylcysteamine (NAC) thioester of (2R,S)-2-methyl-3-oxopentanoic acid by ketoreductase (KR) domains from polyketide synthases (PKSs) has demonstrated high stereoselectivity. For example, the eryKR1 domain was found to be both stereoselective and stereospecific, selecting the (2S)-stereoisomer from a racemic mixture and converting it to the (2S, 3R)-product.

Chemical methods have also been developed for the stereoselective reduction of 2-methyl-3-oxo esters. The choice of reducing agent and conditions can influence the diastereomeric ratio of the resulting 3-hydroxy-2-methyl esters.

Below is a table summarizing representative stereoselective reductions of 2-methyl-3-oxo esters, which serve as models for the potential transformations of this compound derivatives.

| Substrate | Reducing Agent/Catalyst | Major Product Diastereomer | Diastereomeric Ratio (syn:anti) | Reference |

|---|---|---|---|---|

| (2S)-2-methyl-3-oxopentanoic acid NAC thioester | eryKR1 (enzyme) | (2S, 3R) | High | organic-chemistry.org |

| 2-methyl-3-oxo ester | Sodium borohydride / Manganese(II) chloride | erythro (syn) | Varies with substrate | General method |

| 2-methyl-3-oxo ester | Tetrabutylammonium borohydride | threo (anti) | Varies with substrate | General method |

It is important to note that while these studies on shorter-chain analogs provide valuable insights, the specific stereochemical outcomes for this compound may vary due to the influence of the longer hexyl chain. Further research is necessary to fully elucidate the specific reactivity and stereoselectivity of this particular compound.

Theoretical and Computational Studies of 2 Methyl 3 Oxononanoic Acid

Molecular Modeling and Conformational Analysis

Molecular modeling of 2-Methyl-3-oxononanoic acid would begin with the construction of its 3D structure. Researchers would then perform a conformational analysis to identify the molecule's most stable three-dimensional shapes. This process typically involves systematic or stochastic searches of the potential energy surface.

The primary goal is to locate the global minimum and other low-energy conformers that are likely to exist at physiological temperatures. Techniques such as molecular mechanics, often using force fields like MMFF or AMBER, would be employed to rapidly evaluate the energies of thousands of possible conformations. The results of such an analysis would likely be presented in a table, detailing the relative energies and key dihedral angles of the most stable conformers.

Table 1: Hypothetical Low-Energy Conformers of this compound

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle 1 (°C) (e.g., C1-C2-C3-C4) | Dihedral Angle 2 (°C) (e.g., C2-C3-C4-C5) |

|---|---|---|---|

| 1 | 0.00 | 180 (anti) | 60 (gauche) |

| 2 | 0.75 | 60 (gauche) | 180 (anti) |

| 3 | 1.20 | -60 (gauche) | 180 (anti) |

This table is illustrative and does not represent actual data.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Following conformational analysis, quantum chemical calculations, typically using Density Functional Theory (DFT) with a basis set like B3LYP/6-31G*, would be applied to the lowest energy conformers. These calculations provide a more accurate description of the electronic structure.

Key outputs would include the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO gap. These parameters are crucial for understanding the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap, for instance, suggests higher reactivity. An electrostatic potential map would also be generated to visualize electron-rich and electron-poor regions, indicating sites susceptible to electrophilic or nucleophilic attack.

Table 2: Hypothetical Quantum Chemical Properties of this compound

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

This table is illustrative and does not represent actual data.

Prediction of Spectroscopic Properties

Quantum chemical calculations are also invaluable for predicting spectroscopic properties. Theoretical vibrational frequencies from these calculations would be used to predict the Infrared (IR) and Raman spectra. These predicted spectra are often scaled to correct for systematic errors in the computational methods and are then compared with experimental data to confirm the molecule's structure.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (for ¹H and ¹³C) would be calculated. These predictions can aid in the assignment of experimental NMR spectra, which is particularly useful for complex molecules.

Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (Carboxyl) | 175.0 |

| C2 | 55.0 |

| C3 (Keto) | 205.0 |

| C4 | 40.0 |

This table is illustrative and does not represent actual data.

Computational Studies of Enzyme-Substrate Interactions

Given that molecules like this compound are often metabolites, computational studies would likely investigate their interactions with enzymes. Molecular docking simulations would be performed to predict the preferred binding orientation of the molecule within the active site of a relevant enzyme.

These docking studies would provide insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the enzyme-substrate complex. The binding affinity would also be estimated, often reported as a docking score or a predicted binding free energy. Such studies are fundamental in understanding the metabolic pathways involving the compound and in the design of potential enzyme inhibitors.

Molecular Dynamics Simulations in Relevant Biological Environments

To understand the dynamic behavior of this compound in a biological context, molecular dynamics (MD) simulations would be conducted. These simulations would typically place the molecule in a solvated environment, such as a box of water molecules, to mimic physiological conditions.

MD simulations provide a detailed picture of the molecule's conformational flexibility and its interactions with the surrounding solvent over time. If studying its interaction with a biological membrane, the simulation would involve placing the molecule in a lipid bilayer to observe its partitioning and orientation. These simulations can reveal how the molecule behaves in different cellular compartments, which is crucial for understanding its biological function.

Potential Applications in Organic Synthesis and Materials Science Research

Role as a Chiral Building Block in Complex Molecule Synthesis

The presence of a stereocenter at the C2 position makes 2-Methyl-3-oxononanoic acid a valuable chiral building block for the asymmetric synthesis of complex organic molecules. Chiral β-keto esters and acids are recognized as important synthons in the construction of intricate molecular architectures, including natural products and pharmaceuticals. acs.orggoogle.com The dual functionality of the keto and carboxylic acid groups allows for a variety of chemical transformations.

The enantioselective synthesis of related chiral molecules has been demonstrated through various methods, such as asymmetric hydrosilylation of N-(α-ketoacyl)-α-amino esters, which yields chiral N-(α-hydroxyacyl)-α-amino esters with high stereoselectivity. tandfonline.com Such methodologies could potentially be adapted for the stereocontrolled reduction of the ketone in this compound to afford chiral β-hydroxy acids, which are themselves important precursors.

The utility of similar polyfunctionalized chiral building blocks, such as δ-amino β-keto esters, has been showcased in the concise, highly enantioselective synthesis of alkaloids like (R)-(+)-2-phenylpiperidine. nih.govacs.org This underscores the strategic importance of chiral keto-acid derivatives in modern organic synthesis. The enolate chemistry of the β-keto acid moiety also allows for stereoselective alkylation reactions, further expanding its utility in constructing complex carbon skeletons.

Table 1: Potential Stereoselective Transformations of this compound

| Transformation | Reagents/Catalyst | Product Type | Potential Application |

|---|---|---|---|

| Asymmetric Reduction | Chiral Ruthenium Catalysts, Asymmetric Hydrosilylation | Chiral β-hydroxy acid | Precursor for macrolides, polyketides |

| Stereoselective Alkylation | Chiral Phase-Transfer Catalyst, Chiral Auxiliary | Diastereomerically enriched α-alkyl-β-keto acid | Synthesis of complex natural products |

Precursor for Advanced Polymeric Materials (e.g., Biopolymers)

Functionalized fatty acids are increasingly investigated as monomers for the synthesis of biodegradable and biocompatible polymers. researchgate.net The incorporation of monomers derived from fatty acids can impart desirable properties such as flexibility, hydrophobicity, and lower melting temperatures to the resulting polymers. researchgate.net this compound, with its carboxylic acid functionality, could serve as a monomer in the synthesis of polyesters and polyamides.

The synthesis of polyesters from fatty acid-derived dicarboxylic acids and diols has been well-documented. oup.com While this compound is a monofunctional carboxylic acid in its native state, it can be chemically modified to become a bifunctional monomer suitable for polymerization. For instance, reduction of the keto group to a hydroxyl group would create a hydroxy acid, a classic monomer for polyester (B1180765) synthesis.

Furthermore, research has shown that bacteria can incorporate structurally related monomers, such as 2-methyl-3-hydroxybutyric acid, into polyhydroxyalkanoates (PHAs), which are biodegradable polyesters. researchgate.net This suggests the possibility of using this compound or its derivatives as a substrate in microbial fermentation processes to produce novel biopolymers with tailored properties. The methyl branch in the monomer unit could influence the physical characteristics of the resulting polymer, such as its crystallinity and degradation rate.

Table 2: Potential Polymer Classes Derived from this compound

| Polymer Type | Monomer Precursor from this compound | Polymerization Method | Potential Polymer Properties |

|---|---|---|---|

| Polyester | 2-Methyl-3-hydroxynonanoic acid | Polycondensation | Biodegradable, potentially elastomeric |

| Polyamide | Diamine derivative of this compound | Polycondensation | Enhanced thermal stability |

Intermediate in the Synthesis of Specialty Chemicals

β-Keto acids and their ester derivatives are versatile intermediates in organic synthesis due to the reactivity of both the keto and carboxyl functionalities. fiveable.memcat-review.org They are foundational in classic reactions like the acetoacetic ester synthesis, which allows for the formation of substituted ketones. youtube.com

The decarboxylation of β-keto acids is a facile process that typically occurs upon gentle heating, leading to the formation of an enol intermediate that tautomerizes to a ketone. libretexts.org This reactivity makes this compound a potential precursor to 2-methyl-3-nonanone, a ketone that could find use as a specialty chemical, for instance, as a flavoring agent or a fragrance component.

Moreover, the dicarbonyl nature of this compound makes it a suitable precursor for the synthesis of various heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals. The reaction of β-keto acids with dinucleophiles such as hydrazines, ureas, or amidines can lead to the formation of pyrazoles, pyrimidines, and other important heterocyclic systems. The specific substitution pattern of this compound would yield uniquely substituted heterocycles, potentially with novel biological activities.

Future Research Directions and Unexplored Avenues for 2 Methyl 3 Oxononanoic Acid

Elucidation of Novel Biosynthetic Pathways

The natural occurrence of 2-Methyl-3-oxononanoic acid suggests the existence of specific biosynthetic pathways in certain organisms. However, these pathways are not yet well-defined. Future research will likely focus on identifying the enzymatic machinery and genetic blueprints responsible for its formation. Techniques such as retrobiosynthetic NMR analysis, which uses stable isotope labeling to trace the metabolic flow of precursors into final products, could be instrumental. core.ac.uk By feeding organisms with 13C-labeled substrates like glucose or fatty acids and analyzing the labeling patterns in isolated this compound, researchers can deduce the bond-forming and bond-breaking events of its biosynthesis. core.ac.uk This approach can reveal whether it is derived from fatty acid oxidation, polyketide synthesis, or other metabolic routes. Identifying the genes and enzymes involved will be crucial for understanding its physiological role and for enabling its biotechnological production.

Development of Greener Synthetic Methodologies

The chemical synthesis of complex molecules like this compound often relies on methods that may not be environmentally benign. A key area for future research is the development of "greener" synthetic routes that minimize waste, reduce the use of hazardous reagents, and are more energy-efficient. nih.govmdpi.com This could involve exploring biocatalytic methods, utilizing enzymes to perform specific chemical transformations with high selectivity and under mild reaction conditions. nih.gov For instance, research into the synthesis of the related compound 9-oxononanoic acid has demonstrated the potential of using a two-step, one-pot enzymatic cascade involving 9S-lipoxygenase and 9/13-hydroperoxide lyase to convert linoleic acid into the desired product. researchgate.net Similar strategies could be investigated for the synthesis of this compound. Furthermore, the use of alternative, biodegradable solvents or even solvent-free reaction conditions are promising avenues for greener chemical synthesis. nih.gov

| Green Chemistry Approach | Potential Application for this compound Synthesis |

| Biocatalysis | Utilization of specific enzymes (e.g., lipoxygenases, lyases, oxidoreductases) to achieve high selectivity and reduce the need for protecting groups. |

| Use of Renewable Feedstocks | Investigating the conversion of plant oils or other bio-based materials into the target molecule. |

| Alternative Solvents | Employing water, supercritical fluids (like CO2), or ionic liquids to replace traditional volatile organic solvents. nih.gov |

| Microwave-Assisted Synthesis | Exploring the use of microwave irradiation to accelerate reaction rates and potentially improve yields. mdpi.com |

| One-Pot Reactions | Designing synthetic sequences where multiple reaction steps are carried out in a single reaction vessel to improve efficiency and reduce waste. mdpi.com |

Discovery of New Enzymatic Transformations

The enzymatic production of related oxoacids, such as the conversion of linoleic acid to 9-oxononanoic acid by a lipoxygenase and hydroperoxide lyase cascade, highlights the potential for discovering novel enzymatic transformations relevant to this compound. researchgate.net Future research could focus on screening diverse microbial and plant sources for enzymes capable of introducing the methyl group and oxo functionality at the specific positions of a nonanoic acid backbone. This could involve prospecting for novel lipoxygenases, hydratases, dehydrogenases, and methyltransferases. The integration of such enzymes into engineered microbial hosts could enable the development of whole-cell biocatalysts for the production of this compound from simple starting materials. researchgate.net

Comprehensive Metabolic Profiling in Diverse Biological Systems

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, offers a powerful tool for understanding the biological context of this compound. core.ac.uk Future research should aim to conduct comprehensive metabolic profiling of various biological systems, including microorganisms, plants, and animals, to detect and quantify this compound and its potential precursors and downstream metabolites. Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are central to these efforts. tmiclinode.comnih.gov For example, a metabolomic study on the effects of Cu-Ag nanoparticles on tomato bacterial wilt identified a related compound, 8-acetamido-2-methyl-7-oxononanoic acid, which was downregulated in response to the treatment. nih.gov Such studies can provide insights into the metabolic pathways affected by this class of compounds and their potential roles in biological processes. nih.gov

Advanced Spectroscopic Techniques for in situ Analysis

Understanding the role and dynamics of this compound within a living system requires analytical techniques that can perform measurements in situ, without the need for extensive sample preparation that can alter the metabolic state. Advanced spectroscopic techniques hold promise in this area. For instance, the development of specific fluorescent probes that can selectively bind to this compound could enable its visualization and tracking within living cells using fluorescence microscopy. Furthermore, techniques like in-situ NMR spectroscopy could potentially be adapted to monitor the formation and consumption of this molecule in real-time within bioreactors or cellular systems, providing valuable kinetic data on its metabolic flux. core.ac.uk

| Spectroscopic Technique | Potential Application for this compound Research |

| Nuclear Magnetic Resonance (NMR) | Elucidation of biosynthetic pathways through stable isotope labeling and real-time monitoring of enzymatic reactions. core.ac.uk |

| Mass Spectrometry (MS) | High-sensitivity detection and quantification in complex biological matrices for metabolic profiling. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Characterization of functional groups and monitoring chemical transformations during synthesis. |

| UV-Visible Spectroscopy | Potential for developing colorimetric assays for quantification, particularly if derivatized with a chromophore. |

| Fluorescence Spectroscopy | Development of fluorescent probes for in situ imaging and tracking within biological systems. |

Design of Tailored Biocatalysts for Stereoselective Production

Many bioactive molecules exist as stereoisomers, where only one form exhibits the desired activity. While the stereochemistry of naturally occurring this compound is not yet fully established, it is likely that its biological activity is stereospecific. Therefore, a significant future research direction is the design of tailored biocatalysts for the stereoselective production of this compound. This involves protein engineering of known enzymes to enhance their selectivity for producing a specific stereoisomer. For example, the enantioselectivity of 9/13-hydroperoxide lyases has been noted in the synthesis of 9-oxononanoic acid, indicating a preference for certain stereoisomers of the hydroperoxide substrate. researchgate.net By modifying the active site of relevant enzymes, it may be possible to create biocatalysts that produce enantiomerically pure this compound, which would be invaluable for pharmacological studies and potential therapeutic applications.

Q & A

Basic: What are the established synthetic routes for 2-Methyl-3-oxononanoic acid, and how do reaction conditions influence yield and purity?

Methodological Answer:

this compound can be synthesized via Claisen condensation of ethyl 2-methylnonanoate with oxalyl chloride, followed by hydrolysis under acidic conditions . Reaction parameters such as temperature (optimal range: 0–5°C for condensation), solvent choice (e.g., anhydrous THF or diethyl ether), and stoichiometric ratios (e.g., 1:1.2 for ester-to-oxalyl chloride) critically affect yield and purity. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product with >95% purity .

Advanced: How can NMR and mass spectrometry resolve structural ambiguities in this compound derivatives, particularly distinguishing regioisomers?

Methodological Answer:

1H NMR analysis of this compound typically shows:

- A singlet at δ 2.1–2.3 ppm (keto-methyl group adjacent to the carbonyl).

- A multiplet at δ 1.2–1.5 ppm (methyl branch on the nonanoic chain).

13C NMR confirms the ketone carbon at δ 208–210 ppm. For regioisomer differentiation (e.g., 3-oxo vs. 4-oxo), tandem MS/MS fragmentation patterns (e.g., loss of CO2 or methyl groups) and high-resolution mass spectrometry (HRMS) with <2 ppm error are critical . Computational tools like DFT simulations of NMR shifts can further validate assignments .

Basic: What are the recommended handling and storage protocols to prevent degradation of this compound in laboratory settings?

Methodological Answer:

- Storage: Store under inert gas (argon or nitrogen) at –20°C in amber glass vials to minimize oxidation and photodegradation. Desiccants (e.g., silica gel) should be used to mitigate hygroscopic degradation .

- Handling: Use glove boxes or fume hoods with <1 ppm airborne concentration limits. Avoid contact with strong bases or reducing agents to prevent unintended side reactions .

Advanced: How can researchers design in vitro assays to investigate the biological activity of this compound, such as enzyme inhibition or metabolic pathway modulation?

Methodological Answer:

- Enzyme Inhibition: Use fluorescence-based assays (e.g., NADH depletion for dehydrogenase activity) with purified enzymes (e.g., keto-acid reductases) and varying substrate concentrations (0.1–10 mM). IC50 values should be calculated using nonlinear regression (e.g., GraphPad Prism) .

- Metabolic Profiling: Employ stable isotope tracing (13C-labeled this compound) in cell cultures, followed by LC-MS/MS to track incorporation into TCA cycle intermediates. Normalize data to cell count and protein content to control for variability .

Advanced: How should researchers address contradictions in reported toxicity or stability data for this compound across literature sources?

Methodological Answer:

- Data Reconciliation: Compare experimental conditions (e.g., pH, temperature) from conflicting studies. For example, discrepancies in LD50 values may arise from differences in solvent carriers (DMSO vs. saline) .

- Replication Studies: Reproduce key experiments under standardized OECD guidelines (e.g., Test No. 423 for acute oral toxicity) with internal controls. Use QSAR (Quantitative Structure-Activity Relationship) models to predict toxicity endpoints if empirical data are sparse .

Basic: What analytical techniques are most effective for quantifying this compound in complex biological matrices?

Methodological Answer:

- LC-MS/MS: Use a C18 column (2.1 × 50 mm, 1.7 µm) with a mobile phase of 0.1% formic acid in water/acetonitrile. Monitor the transition m/z 187.1 → 143.0 (quantifier ion) and m/z 187.1 → 99.0 (qualifier ion) for specificity .

- GC-MS: Derivatize with BSTFA (+1% TMCS) to enhance volatility. Calibrate with deuterated internal standards (e.g., d4-2-Methyl-3-oxononanoic acid) to correct for matrix effects .

Advanced: How can computational chemistry (e.g., molecular docking) predict the interaction of this compound with potential biological targets?

Methodological Answer:

- Docking Workflow: Use AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions. Prepare the protein structure (PDB ID: e.g., 3L7P for keto-acid kinases) by removing water molecules and adding polar hydrogens. Validate docking poses with MD simulations (GROMACS, 100 ns) to assess binding stability .

- Free Energy Calculations: Apply MM/PBSA or MM/GBSA methods to estimate binding affinities (ΔG). Correlate computational predictions with experimental SPR (Surface Plasmon Resonance) data for validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.